molecular formula C16H8BrClN2O B11831848 8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine

8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine

Cat. No.: B11831848
M. Wt: 359.60 g/mol
InChI Key: SQCBNUQZGNAHGV-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine is a complex organic compound with the molecular formula C16H8BrClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to its potential use as an anticancer agent. The exact pathways and molecular interactions depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-phenylbenzofuro[3,2-d]pyrimidine
  • 2,4-Dichlorobenzofuro[3,2-d]pyrimidine
  • Pyrrolo[2,3-d]pyrimidine derivatives

Uniqueness

8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy as a bioactive compound .

Properties

Molecular Formula

C16H8BrClN2O

Molecular Weight

359.60 g/mol

IUPAC Name

8-bromo-4-chloro-2-phenyl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C16H8BrClN2O/c17-10-6-7-12-11(8-10)13-14(21-12)15(18)20-16(19-13)9-4-2-1-3-5-9/h1-8H

InChI Key

SQCBNUQZGNAHGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC4=C3C=C(C=C4)Br

Origin of Product

United States

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